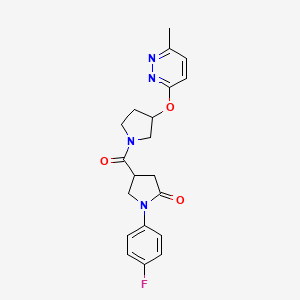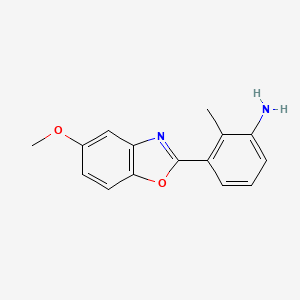
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C22H18BrN3O2 and its molecular weight is 436.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of action
The mode of action of pyrazole derivatives can vary greatly depending on their structure and the functional groups they carry. Some pyrazole derivatives have been found to inhibit enzymes like acetylcholinesterase, which plays a crucial role in nerve impulse transmission .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways. For example, they can interfere with the production of reactive oxygen species, which are involved in many cellular processes and disease states .
Result of action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and potential cytotoxic effects .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-28-21-5-3-2-4-18(21)20-14-19(15-6-8-17(23)9-7-15)25-26(20)22(27)16-10-12-24-13-11-16/h2-13,20H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURZLDNHXGTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2550638.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2550640.png)
![3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one](/img/structure/B2550642.png)

![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2550645.png)
![N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2550646.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2550649.png)
![1-METHANESULFONYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2550651.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2550654.png)


